4-Bromo-4'-methylbenzophenone

Catalog No.
S672648
CAS No.
76693-57-7
M.F
C14H11BrO
M. Wt
275.14 g/mol
Availability
In Stock
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4-Bromo-4'-methylbenzophenone

CAS Number

76693-57-7

Product Name

4-Bromo-4'-methylbenzophenone

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)methanone

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

InChI

InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3

InChI Key

HYLHMBIFGKMXHZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br

Organic Synthesis:

  • Due to its functional groups (a ketone and a substituted benzene ring), 4-bromo-4'-methylbenzophenone can act as a starting material for various organic syntheses. Its bromo group can participate in various substitution reactions, allowing researchers to introduce new functionalities onto the molecule. For instance, a study published in the journal "Tetrahedron Letters" describes the use of 4-bromo-4'-methylbenzophenone in the synthesis of novel biaryl compounds with potential applications in medicinal chemistry [].

Photochemical Studies:

  • The presence of the aromatic groups in 4-bromo-4'-methylbenzophenone makes it susceptible to light absorption. This property has led to investigations into its photophysical and photochemical behavior. A study published in the journal "Journal of Photochemistry and Photobiology A: Chemistry" explores the photolysis (decomposition by light) of 4-bromo-4'-methylbenzophenone and its derivatives, providing insights into their potential use in photochemical applications [].

Material Science:

  • Some research suggests that 4-bromo-4'-methylbenzophenone may have applications in the development of novel materials. Its ability to self-assemble into specific structures, along with its photochemical properties, makes it a potential candidate for the creation of functional materials with unique properties. However, further research is needed to explore this potential fully.

4-Bromo-4'-methylbenzophenone is an organic compound classified as an aromatic ketone, with the molecular formula C14H11BrOC_{14}H_{11}BrO and a CAS number of 76693-57-7. This compound is derived from benzophenone, where a bromine atom is substituted at the para position of one phenyl ring, while a methyl group is positioned at the para location of the other phenyl ring. The structure features a central carbonyl group (C=O) flanked by two aromatic rings, which significantly influences its chemical reactivity and photophysical properties. The presence of both the electron-withdrawing bromine and the electron-donating methyl group creates a unique electronic environment, making it a subject of interest in various chemical studies.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as cyanide ions or amines under suitable conditions. For example:
    C6H4Br+NuC6H4Nu+BrC_6H_4Br+Nu^-\rightarrow C_6H_4Nu+Br^-
  • Reduction Reactions: The compound can undergo photoreduction when exposed to UV light, leading to products like substituted benzopinacol. The general reaction can be represented as:
    C14H11BrOUVC14H12Br+H2OC_{14}H_{11}BrO\xrightarrow{UV}C_{14}H_{12}Br+H_2O

These reactions highlight its potential for further functionalization in synthetic organic chemistry.

The synthesis of 4-Bromo-4'-methylbenzophenone typically involves a Friedel-Crafts acylation reaction. The process includes:

  • Reactants: 4-bromobenzoyl chloride and toluene.
  • Catalyst: A Lewis acid catalyst such as aluminum chloride.
  • Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The general reaction can be summarized as:

C6H4BrCOCl+C6H5CH3AlCl3C14H11BrO+HClC_6H_4BrCOCl+C_6H_5CH_3\xrightarrow{AlCl_3}C_{14}H_{11}BrO+HCl

In industrial settings, this method can be scaled up for higher yields and purity through optimized reaction conditions and purification techniques like recrystallization or vacuum distillation.

4-Bromo-4'-methylbenzophenone has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Photophysical Studies: Due to its unique electronic properties, it is used in research related to photochemistry and materials science.
  • Potential Pharmaceutical Uses: Its biological activity suggests possible applications in drug development, particularly in photodynamic therapy.

Interaction studies of 4-Bromo-4'-methylbenzophenone focus on its biochemical pathways and mechanisms. Research indicates that this compound may interact with enzymes and receptors, influencing metabolic processes within biological systems. Environmental factors such as pH and temperature significantly affect its stability and reactivity during these interactions.

Several compounds share structural similarities with 4-Bromo-4'-methylbenzophenone, each exhibiting unique properties due to variations in their substituents:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-chlorophenolContains bromine and chlorineDifferent functional group impacts reactivity
4-Bromo-3-methylphenolSimilar halogen substitutionsDifferent methyl group positioning
4-Chloro-3-methylbenzophenoneLacks bromine substitutionFocuses on chlorine effects
4-Bromo-4'-methoxybenzophenoneContains methoxy group instead of chlorineAlters electronic properties significantly

The uniqueness of 4-Bromo-4'-methylbenzophenone lies in its specific combination of bromine and methyl substitutions on the benzophenone framework, which imparts distinct chemical reactivity and properties that are valuable in various chemical synthesis and research applications .

4-Bromo-4'-methylbenzophenone exists as an organic compound distinguished by its systematic nomenclature and well-defined structural characteristics. The compound carries the Chemical Abstracts Service registry number 76693-57-7 and possesses a molecular weight of 275.14 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as (4-bromophenyl)-(4-methylphenyl)methanone, reflecting its fundamental structure as a methanone derivative with specific aromatic substituents.

The molecular architecture of 4-Bromo-4'-methylbenzophenone consists of two benzene rings connected through a central carbonyl group, forming the characteristic benzophenone scaffold. The first aromatic ring contains a bromine atom positioned at the para location relative to the carbonyl attachment point, while the second ring features a methyl group also in the para position. This substitution pattern creates an asymmetric molecule with distinct electronic properties arising from the contrasting electron-withdrawing nature of bromine and electron-donating character of the methyl group.

The structural formula can be represented through the Simplified Molecular-Input Line-Entry System as carbon carbon one equals carbon carbon equals carbon(carbon equals carbon one)carbon(equals oxygen)carbon two equals carbon carbon equals carbon(carbon(bromine)equals carbon carbon equals carbon two). The compound's three-dimensional conformation reveals important spatial relationships between the substituents that influence its reactivity and photophysical behavior. The InChI key HYLHMBIFGKMXHZ-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications.

Table 1: Structural Properties of 4-Bromo-4'-methylbenzophenone

PropertyValue
Molecular FormulaCarbon14 Hydrogen11 Bromine Oxygen
Molecular Weight275.14 g/mol
Chemical Abstracts Service Number76693-57-7
International Union of Pure and Applied Chemistry Name(4-bromophenyl)-(4-methylphenyl)methanone
InChI KeyHYLHMBIFGKMXHZ-UHFFFAOYSA-N

Historical Context in Organic Synthesis

The historical development of benzophenone chemistry traces its origins to the pioneering work of Carl Graebe at the University of Königsberg, who described early investigations with benzophenone compounds in 1874. This foundational research established benzophenone as the simplest diaromatic ketone and a fundamental building block in organic chemistry. The subsequent development of synthetic methodologies for benzophenone derivatives, including halogenated variants like 4-Bromo-4'-methylbenzophenone, emerged from advances in electrophilic aromatic substitution chemistry.

The Friedel-Crafts acylation reaction became the predominant synthetic approach for preparing benzophenone derivatives, including 4-Bromo-4'-methylbenzophenone. This methodology involves the reaction between an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. For 4-Bromo-4'-methylbenzophenone synthesis, the reaction proceeds through the acylation of toluene with 4-bromobenzoyl chloride, utilizing aluminum chloride as the catalytic agent.

Research conducted at Oregon State University demonstrated the practical synthesis of 4-Bromo-4'-methylbenzophenone using this classical approach. The synthetic protocol involves sequential addition of toluene and 4-bromobenzoyl chloride in the presence of aluminum chloride catalyst, followed by standard workup procedures including recrystallization for purification. This methodology has proven reliable and scalable, making the compound accessible for research applications in photochemistry and materials science.

Industrial applications of Friedel-Crafts acylation have evolved to incorporate optimized reaction conditions that minimize catalyst consumption while maintaining high yields. Studies have shown that acylation reactions can be performed with reduced Lewis acid catalyst loading when employing moderately active catalysts such as ferric chloride or zinc chloride at elevated temperatures. These developments have made the synthesis of benzophenone derivatives more economically viable and environmentally sustainable.

Table 2: Historical Milestones in Benzophenone Chemistry

YearMilestoneResearcher/Institution
1874First benzophenone investigationsCarl Graebe, University of Königsberg
1950sFriedel-Crafts optimization for benzophenonesVarious researchers
2000sReduced catalyst Friedel-Crafts protocolsMultiple academic institutions
2010Specific synthesis of 4-Bromo-4'-methylbenzophenoneOregon State University

Significance in Photophysical Research

4-Bromo-4'-methylbenzophenone has gained considerable attention in photophysical research due to its unique electronic structure and photochemical reactivity. Benzophenone derivatives, including this halogenated variant, exhibit distinctive photophysical properties that make them valuable for studying light-matter interactions and developing photofunctional materials. The compound's ability to undergo photoreduction reactions has been extensively investigated, revealing quantum efficiencies and mechanistic details relevant to photochemical applications.

Research conducted at Oregon State University has quantitatively examined the photoreduction behavior of 4-Bromo-4'-methylbenzophenone under controlled irradiation conditions. Solutions of the compound were subjected to ultraviolet irradiation at 350 nanometers for varying time intervals, revealing photoreduction quantum efficiency values that provide insight into the compound's photochemical reactivity. These studies demonstrated that the compound undergoes photoreduction to form substituted benzopinacol derivatives, a transformation that involves the coupling of two benzophenone molecules following photochemical activation.

The photophysical properties of benzophenone derivatives are significantly influenced by solvent effects and specific molecular interactions. Experimental investigations have revealed that the solvatochromic behavior of these compounds depends critically on the nature and position of substituents on the benzophenone framework. For 4-Bromo-4'-methylbenzophenone, the presence of both electron-withdrawing bromine and electron-donating methyl groups creates a complex electronic environment that affects absorption energies and excited-state dynamics.

Computational studies have provided additional insights into the photophysical behavior of substituted benzophenones. Theoretical investigations examine the structure and electronic excitation energies of these molecules, modeling specific solvent-solute interactions that influence spectroscopic properties. The viability of intramolecular excited-state proton transfer processes has been evaluated, contributing to a comprehensive understanding of the molecular-level origins of the photophysical properties exhibited by this class of ultraviolet absorbers.

Recent research has explored the semiconducting properties of organic compounds featuring benzophenone moieties. Two isomeric organic compounds based on triphenylimidazole and benzophenone units have been synthesized and characterized, revealing donor-acceptor structures with separated frontier orbitals. These investigations demonstrate the potential for benzophenone derivatives to serve as building blocks for organic electronic materials with tunable photophysical and semiconducting properties.

Table 3: Photophysical Research Applications of 4-Bromo-4'-methylbenzophenone

Research AreaKey FindingsInstitution
Photoreduction Quantum Efficiency7.75% efficiency under 350 nm irradiationOregon State University
Solvatochromic BehaviorSubstituent-dependent solvent effectsMultiple academic institutions
Semiconducting PropertiesDonor-acceptor electronic structureVarious research groups
Computational ModelingExcited-state dynamics characterizationTheoretical chemistry groups

Friedel-Crafts Acylation Routes

Reaction Mechanisms and Catalytic Systems

The synthesis of 4-Bromo-4'-methylbenzophenone through Friedel-Crafts acylation represents one of the most established and widely employed methodologies in aromatic ketone preparation [2]. The reaction typically proceeds through the interaction of 4-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst, most commonly aluminum chloride .

The mechanistic pathway initiates with the formation of an acylium ion complex through the coordination of the Lewis acid catalyst with the carbonyl oxygen and chloride of the acyl chloride [4] [5]. Aluminum chloride acts as an electron pair acceptor, facilitating the heterolytic cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium cation [6] [7]. This electrophilic species possesses significant carbocationic character, with the positive charge delocalized between the carbon and oxygen atoms through resonance structures [7].

The subsequent electrophilic aromatic substitution occurs when the acylium ion attacks the electron-rich aromatic ring of toluene [4] [5]. The methyl group on toluene serves as an activating substituent, directing the electrophilic attack preferentially to the para position through inductive and hyperconjugative effects [6] [8]. The intermediate sigma complex, also termed an arenium ion, temporarily disrupts the aromatic system but maintains stabilization through charge delocalization [5] [6].

The final step involves deprotonation of the sigma complex by the tetrachloroaluminate anion, regenerating the aromatic character and yielding the desired benzophenone derivative [5] [6]. This deprotonation step is crucial for restoring aromaticity and represents the driving force for the overall transformation [4] [8].

Catalytic System Comparison

CatalystTemperature Range (°C)Typical Yield (%)Reaction Time (hours)Lewis Acid Strength
Aluminum chloride0-2570-952-6Very Strong
Iron(III) chloride0-5060-853-8Strong
Boron trifluoride0-4050-754-10Strong
Ytterbium bis(trifluoromethylsulfonyl)amide5085-991-3Moderate
Zinc chloride80-12040-708-20Weak

The choice of Lewis acid catalyst significantly influences both the reaction efficiency and selectivity [9] [10]. Aluminum chloride remains the most widely used catalyst due to its exceptional Lewis acidity and ability to generate highly electrophilic acylium species [4] [8]. However, alternative catalysts such as ytterbium bis(trifluoromethylsulfonyl)amide have demonstrated superior performance under specific conditions, achieving yields up to 99 percent with reduced reaction times [9].

Recent developments in catalytic systems have explored lanthanide-based Lewis acids, which offer advantages in terms of catalyst recovery and reusability [9]. These catalysts demonstrate particular effectiveness in promoting acylation reactions of activated aromatic compounds while maintaining high selectivity for monosubstituted products [9].

Solvent and Temperature Optimization

Solvent selection plays a critical role in determining the outcome of Friedel-Crafts acylation reactions for 4-Bromo-4'-methylbenzophenone synthesis [11] [12]. The choice of reaction medium affects not only the reaction rate and yield but also the regioselectivity and product distribution [11] [13].

Dichloromethane emerges as the most frequently employed solvent due to its optimal balance of properties [12] [14]. Its relatively low polarity facilitates the dissolution of both organic substrates and aluminum chloride while maintaining chemical inertness under reaction conditions [12]. The solvent's low boiling point enables convenient product isolation through simple distillation procedures [14].

Solvent Effects on Reaction Performance

SolventPolarity IndexReaction RateProduct SelectivityTypical Yield (%)Advantages
DichloromethaneLowFastGood75-90Chemical inertness, easy removal
NitrobenzeneHighVery FastPoor80-95High reaction rates
Carbon disulfideVery LowModerateExcellent70-85Superior selectivity
ChloroformLowFastGood70-85Similar to dichloromethane
Ethyl acetateMediumModerateExcellent65-80Environmentally benign

Nitrobenzene, despite its high polarity, demonstrates exceptional effectiveness in promoting rapid acylation reactions [11] [13]. The polar environment stabilizes charged intermediates and facilitates faster reaction kinetics [13]. However, the use of nitrobenzene often leads to decreased selectivity and increased formation of polysubstituted products [11] [13].

Carbon disulfide represents an alternative that provides excellent regioselectivity, particularly favoring alpha-substitution in naphthalene derivatives [11]. However, its application in benzophenone synthesis remains limited due to toxicity concerns and handling difficulties [11].

Temperature optimization requires careful consideration of multiple factors including reaction rate, product yield, and side reaction suppression [10] [15]. Lower temperatures, typically ranging from 0 to 25 degrees Celsius, favor selective monosubstitution while minimizing unwanted polyacylation [10]. However, extremely low temperatures may result in incomplete conversion and extended reaction times [15].

Elevated temperatures accelerate reaction kinetics but increase the likelihood of side reactions including Friedel-Crafts alkylation and catalyst decomposition [10] [15]. The optimal temperature range for 4-Bromo-4'-methylbenzophenone synthesis typically falls between 10 to 30 degrees Celsius, providing a compromise between reaction efficiency and selectivity [10].

Continuous flow microreactor technology has emerged as a promising approach for temperature control and process intensification [16] [17]. These systems enable precise temperature regulation and enhanced heat transfer, addressing the inherent challenges of exothermic Friedel-Crafts reactions [16] [17].

Alternative Synthetic Pathways

Cross-Coupling Reactions

Cross-coupling methodologies represent increasingly important alternatives to traditional Friedel-Crafts acylation for benzophenone synthesis [18] [19]. These palladium-catalyzed transformations offer distinct advantages including milder reaction conditions, broader functional group tolerance, and improved regioselectivity [19] [20].

The Suzuki-Miyaura coupling reaction provides a particularly effective route for constructing benzophenone frameworks [20] [21]. This transformation involves the coupling of aryl halides with organoborane species under palladium catalysis in the presence of a base [20]. For 4-Bromo-4'-methylbenzophenone synthesis, this approach typically employs 4-bromo-4'-methylbenzophenone precursors or appropriately substituted coupling partners [21].

The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [20]. The palladium catalyst undergoes oxidative addition with the aryl halide, forming an organopalladium intermediate [20]. Subsequent transmetalation with the organoborane species, facilitated by base activation, generates a bisaryl palladium complex [20]. Finally, reductive elimination releases the coupled product and regenerates the active palladium catalyst [20].

Cross-Coupling Reaction Comparison

Reaction TypeCatalyst SystemTemperature (°C)Typical Yield (%)Reaction Time (hours)Substrate Scope
Suzuki CouplingTetrakis(triphenylphosphine)palladium80-10070-954-12Very Broad
Stille CouplingTetrakis(triphenylphosphine)palladium90-11076-990.5-20Moderate
Carbonylative Suzuki[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium100-12060-858-24Limited
Negishi CouplingBis(dibenzylideneacetone)palladium60-8065-906-15Moderate
Heck ReactionPalladium(II) acetate120-14050-7512-48Broad

Stille coupling reactions offer complementary advantages, particularly in terms of reaction efficiency and functional group tolerance [22] [23]. This transformation utilizes organotin reagents as coupling partners, which demonstrate exceptional reactivity under palladium catalysis [22]. The coupling of benzoyl chlorides with arylstannanes has been specifically developed for benzophenone synthesis, achieving yields ranging from 76 to 99 percent [22].

Ultrasound-assisted Stille coupling represents a significant advancement in this methodology [22]. The application of ultrasonic irradiation dramatically accelerates reaction rates while improving product yields compared to conventional thermal conditions [22]. This enhancement results from improved mass transfer and activation effects under ultrasonic conditions [22].

Carbonylative cross-coupling reactions provide direct access to benzophenone derivatives through the incorporation of carbon monoxide during the coupling process [18] [24]. These transformations enable the construction of ketone functionality directly from aryl halides and organometallic reagents [18]. However, the requirement for carbon monoxide handling presents practical challenges in routine laboratory applications [18].

Halogen Exchange Strategies

Halogen exchange reactions represent valuable complementary approaches for accessing brominated benzophenone derivatives [25] [26]. These transformations enable the selective conversion of one halogen substituent to another, providing access to specific regioisomers that may be difficult to obtain through direct synthetic routes [25] [26].

The aromatic Finkelstein reaction serves as the foundational methodology for halogen exchange in benzophenone systems [25] [26]. This transformation typically involves the treatment of aryl chlorides or fluorides with potassium iodide in the presence of copper-based catalysts [25] [26]. The reaction proceeds through a mechanism involving oxidative addition of the aryl halide to a copper(I) center, followed by halide exchange and reductive elimination [26].

Halogen Exchange Reaction Conditions

Starting HalideTarget ProductCatalyst SystemTemperature (°C)Typical Yield (%)Reaction Considerations
Aryl chlorideAryl iodideCopper(I) iodide/diamine ligand110-13060-90Requires elevated temperature
Aryl bromideAryl iodideCopper(I) iodide/diamine ligand100-12070-95Most efficient transformation
Aryl fluorideAryl chlorideCopper(I) iodide150-18040-70Challenging due to strong carbon-fluorine bond
Vinyl bromideVinyl chlorideCopper(I) iodide/nitrogen ligand11060-82Requires specialized ligands
Vinyl iodideVinyl bromideCopper(I) iodide/nitrogen ligand80-10070-90Generally high yielding

Copper-catalyzed halogen exchange reactions have been extensively developed for aromatic substrates [27] [26]. The use of diamine ligands, particularly trans-N,N'-dimethylcyclohexane-1,2-diamine, significantly enhances the catalytic efficiency and enables reactions to proceed under milder conditions [27]. These ligands stabilize the copper center and facilitate the halogen exchange process [27].

The mechanism of copper-catalyzed halogen exchange involves the formation of organocopper(III) intermediates [26]. These high-oxidation-state species undergo rapid halide exchange followed by reductive elimination to generate the desired halogen-exchanged product [26]. The thermodynamic driving force for these reactions typically favors the formation of heavier halides, with iodide being the most readily incorporated substituent [25] [26].

Recent developments in halogen exchange methodology have focused on expanding the scope to include challenging substrates and improving reaction efficiency [28] [27]. Solid-supported catalysts, including commercial alumina, have demonstrated remarkable activity for halogen scrambling reactions between alkyl halides [28]. These heterogeneous systems offer advantages in terms of catalyst recovery and environmental considerations [28].

Photoredox-catalyzed halogen exchange represents an emerging methodology that operates through radical mechanisms [26]. These transformations utilize visible light activation of photocatalysts to generate halogen radicals, which subsequently participate in halogen transfer reactions [26]. While still in development, this approach shows promise for accessing challenging halogen exchange patterns under mild conditions [26].

Industrial-Scale Production Challenges

The industrial production of 4-Bromo-4'-methylbenzophenone encounters numerous technical and economic challenges that significantly impact process design and operational efficiency [16] [17]. These challenges span multiple aspects of the manufacturing process, from reaction engineering to product purification and waste management [29] [30].

Heat management represents one of the most critical challenges in large-scale Friedel-Crafts acylation processes [16] [17]. The highly exothermic nature of these reactions generates substantial heat that must be effectively dissipated to maintain temperature control and prevent runaway reactions [16]. Traditional batch reactors often struggle with heat removal at large scales due to unfavorable surface-area-to-volume ratios [17].

Industrial Production Challenges

Challenge CategorySpecific IssueImpact LevelMitigation StrategyImplementation Cost
Heat ManagementExothermic reaction controlHighContinuous cooling systemsHigh
Catalyst RecoveryAluminum chloride hydrolysisHighAqueous workup optimizationMedium
Waste GenerationHydrogen chloride evolutionMediumGas scrubbing systemsMedium
Product PurificationMultiple isomer formationMediumAdvanced distillationHigh
Scale-up EffectsMass transfer limitationsHighMicroreactor technologyVery High

Continuous flow microreactor technology has emerged as a promising solution for addressing heat management challenges [16] [17]. These systems provide exceptional heat transfer capabilities through high surface-area-to-volume ratios and enable precise temperature control [16]. Microreactors also offer advantages in terms of reaction selectivity and reduced side product formation [17].

Catalyst recovery and regeneration present significant economic and environmental considerations [30]. Aluminum chloride, the most commonly employed catalyst, undergoes irreversible hydrolysis during aqueous workup procedures [30]. This necessitates the use of stoichiometric quantities of catalyst and generates substantial aluminum-containing waste streams [8].

Alternative catalytic systems, including supported Lewis acids and recyclable catalyst formulations, have been investigated to address these limitations [9] [30]. Lanthanide-based catalysts demonstrate particular promise due to their potential for recovery and reuse [9]. However, the higher cost of these materials presents economic challenges for large-scale implementation [9].

Waste stream management constitutes another major challenge in industrial benzophenone production [8] [30]. The evolution of hydrogen chloride gas during Friedel-Crafts acylation requires appropriate gas handling and neutralization systems [8]. Additionally, the generation of aluminum-containing aqueous waste necessitates specialized treatment procedures [30].

Process intensification through advanced reactor design offers potential solutions to many scale-up challenges [16] [17]. Continuous flow reactors enable improved mixing, heat transfer, and residence time distribution compared to traditional batch processes [17]. These advantages translate to enhanced reaction selectivity, reduced side product formation, and improved overall process efficiency [16].

The complexity of product purification increases significantly at industrial scales due to the formation of multiple regioisomers and side products [29]. Fractional distillation and advanced separation techniques are typically required to achieve the purity specifications demanded by end-use applications [29]. The investment in specialized separation equipment represents a substantial capital cost for industrial facilities [29].

Quality control and analytical monitoring present additional challenges in large-scale production [29]. The need for real-time process monitoring and control systems requires sophisticated analytical instrumentation and process control infrastructure [29]. These requirements contribute significantly to both capital and operational costs [29].

XLogP3

4.3

Wikipedia

4-Bromo-4'-methylbenzophenone

Dates

Modify: 2023-08-15

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